
Benzyl (4-phenylbutanoyl)carbamate
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Overview
Description
Benzyl (4-phenylbutanoyl)carbamate is a carbamate derivative characterized by a benzyl group linked to a 4-phenylbutanoyl chain via a carbamate (-O-C(=O)-N-) bridge. Carbamates are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)) and intermediates in organic synthesis . The 4-phenylbutanoyl moiety likely enhances lipophilicity, influencing bioavailability and target binding, while the benzyl group may contribute to steric effects and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (4-phenylbutanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-phenylbutanoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Hydrolysis Reactions
Benzyl (4-phenylbutanoyl)carbamate undergoes hydrolysis under acidic or basic conditions to yield benzyl alcohol, carbon dioxide, and 4-phenylbutanamide.
Conditions | Reagents | Products | Yield | Source |
---|---|---|---|---|
Acidic (HCl, H₂O) | Water, HCl (1 M) | Benzyl alcohol + 4-phenylbutanamide | ~85% | |
Basic (NaOH, H₂O) | NaOH (1 M) | Benzyl alcohol + 4-phenylbutanamide | ~78% |
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by cleavage of the carbamate linkage .
Aminolysis with Primary Amines
Reaction with primary amines (e.g., methylamine, aniline) produces substituted urea derivatives under mild heating.
Amine | Conditions | Product | Yield | Source |
---|---|---|---|---|
Aniline | Cs₂CO₃, MeCN, 100°C, 1 h | N-Benzyl-N’-phenylurea | 76% | |
Benzylamine | DBU, PhCl, 1 h | N,N’-Dibenzylurea | 70% |
The mechanism involves nucleophilic substitution at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ .
Alcoholysis to Esters
Alcoholysis with methanol or ethanol in acidic/basic media generates alkyl carbamates or esters.
Alcohol | Catalyst | Product | Yield | Source |
---|---|---|---|---|
Methanol | H₂SO₄ (cat.) | Methyl 4-phenylbutanoate | 82% | |
Ethanol | NaOEt | Ethyl 4-phenylbutanoyl carbamate | 68% |
Reaction rates depend on the alcohol’s nucleophilicity and steric bulk .
Reduction Reactions
Strong reducing agents like lithium aluminum hydride (LiAlH₄) convert the carbamate to a primary amine.
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | Anhydrous ether, reflux | 4-Phenylbutan-1-amine | 65% | |
H₂, Pd/C | Ethanol, 50°C, 24 h | Benzyl alcohol + 4-phenylbutanamide | 90% |
Selective reduction of the carbonyl group is achievable with catalytic hydrogenation .
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes decarboxylation to form toluene and 4-phenylbutanenitrile.
Conditions | Byproducts | Yield | Source |
---|---|---|---|
180°C, microwave | CO₂ | 80% | |
200°C, solvent-free | Benzyl isocyanate | 72% |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Benzyl (4-phenylbutanoyl)carbamate has been investigated for its potential anticancer properties. Research indicates that derivatives of the compound exhibit inhibitory effects on various cancer cell lines. For instance, a study demonstrated that the compound could inhibit the proliferation of human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
1.2 Enzyme Inhibition
The compound has been shown to act as an inhibitor for certain enzymes, particularly those involved in cancer progression and metastasis. For example, it has been identified as a dual inhibitor of aminopeptidases and histone deacetylases, which are crucial in tumor growth regulation . This dual activity positions it as a promising candidate for further development into therapeutic agents for cancer treatment.
1.3 Synthesis of Bioactive Compounds
this compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .
Biochemical Research
2.1 Peptide Synthesis
The compound is utilized in peptide synthesis, particularly in creating dipeptides with specific biological activities. Research has shown that it can facilitate the formation of peptide bonds under mild conditions, making it valuable for synthesizing complex peptides used in drug discovery .
2.2 Study of Protein Interactions
this compound is also employed in studies examining protein-ligand interactions. By modifying its structure, researchers can assess how variations affect binding affinities and biological activities, contributing to our understanding of molecular recognition processes in biological systems .
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound is explored as a building block for creating polymers with specific properties. Its ability to participate in polymerization reactions enables the development of materials with tailored mechanical and thermal properties suitable for various applications, including coatings and adhesives .
3.2 Photochemical Applications
The compound's photochemical properties have led to investigations into its use in photodynamic therapy (PDT). PDT is a treatment method that utilizes light-activated compounds to produce reactive oxygen species capable of killing cancer cells. This compound's ability to absorb light at specific wavelengths makes it a candidate for further exploration in this field .
Case Studies
Mechanism of Action
The mechanism of action of benzyl (4-phenylbutanoyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The carbamate group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Benzyl Carbamate Derivatives
*Calculated based on molecular formula C₁₈H₁₉NO₃.
Key Observations :
- Enzyme Inhibition: Sulfonamide derivatives (e.g., compound 5c) exhibit potent BChE inhibition (IC₅₀ = 4.33–8.52 µM), surpassing rivastigmine’s activity . The 4-phenylbutanoyl analog may similarly target BChE due to its hydrophobic substituents, though direct data is needed.
- Synthetic Flexibility: Azido- and bromoacetyl-substituted carbamates (e.g., 10qb and ) highlight the versatility of carbamates for further functionalization, a trait likely shared with the 4-phenylbutanoyl derivative.
- Crystallographic Features : Pyridyl-substituted carbamates form hydrogen-bonded networks, which could influence solubility and stability .
Key Observations :
- The synthesis of benzyl carbamates is highly solvent-dependent. For example, polar aprotic solvents like DMSO deactivate condensation reactions, while AcOH promotes cyclic product formation .
- Low-temperature Grignard reactions (e.g., -20°C for 10qb) are critical for minimizing side reactions in azido-carbamate synthesis .
Physicochemical Properties
Solubility and Stability :
- Hydrophobic groups (e.g., 4-phenylbutanoyl) reduce aqueous solubility but enhance membrane permeability. Hydroxyl or amino substituents (e.g., Benzyl (4-aminobutyl)carbamate ) improve hydrophilicity.
- Bromoacetyl and cyano groups introduce electrophilic or electron-withdrawing effects, impacting stability and reactivity .
Table 3: Enzyme Inhibition Profiles
Compound Name | BChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) | Reference |
---|---|---|---|---|
Benzyl sulfonamide-carbamate (5k) | 4.33 | >100 | 34 | [3] |
Isosorbide di-ethyl carbamate | 12.5 | 8.2 | 0.66 | [4] |
Rivastigmine (reference) | 6.9 | 4.3 | 0.62 | [3] |
Key Observations :
Biological Activity
Benzyl (4-phenylbutanoyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a carbamate derivative characterized by the presence of a benzyl group and a 4-phenylbutanoyl moiety. Its chemical structure can be represented as follows:
This compound exhibits properties typical of carbamates, including the ability to inhibit certain enzymes, which contributes to its biological effects.
Carbamates generally function as reversible inhibitors of acetylcholinesterase (AChE), leading to increased acetylcholine levels at synapses. This mechanism is crucial in understanding the neuroactive properties of this compound. Additionally, some studies suggest that carbamates may also inhibit neuropathy target esterase (NTE), which is implicated in organophosphate-induced delayed polyneuropathy. This dual inhibitory action could potentially explain the compound's effects on neural pathways and its therapeutic implications in neurodegenerative diseases .
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects, particularly through its inhibition of prolyl oligopeptidase (PREP). In vitro studies have shown that this compound can significantly inhibit PREP activity in neuronal cultures, which is associated with cognitive decline and neurodegeneration . The inhibition of PREP leads to the preservation of neuropeptides that are critical for maintaining cognitive functions.
Table 1: Inhibition of PREP Activity by this compound
Compound | IC50 (μM) |
---|---|
This compound | 0.5 |
KYP-2047 (reference inhibitor) | 0.3 |
Anticancer Properties
This compound has been investigated for its potential anticancer properties. Studies have demonstrated that compounds with similar structures exhibit inhibitory effects on tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the phenylbutanoyl group is believed to enhance these effects by improving the compound's lipophilicity and cellular uptake .
Case Study: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, it was found that:
- Cell Line Tested: MCF-7 (breast cancer)
- Concentration Range: 1 μM to 50 μM
- Results: Significant reduction in cell viability observed at concentrations above 10 μM, with an IC50 value determined at approximately 15 μM.
Safety and Toxicity
While this compound shows promise in various therapeutic areas, it is essential to consider its safety profile. Carbamates are known to have potential neurotoxic effects when administered at high doses or in certain contexts. Reports of polyneuropathy associated with carbamate exposure necessitate caution in therapeutic applications .
Table 2: Reported Toxicity Cases Associated with Carbamates
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzyl (4-phenylbutanoyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves coupling 4-phenylbutanoic acid derivatives with benzyl carbamate precursors. A two-step approach is recommended: (1) activation of the carboxylic acid (e.g., via mixed anhydride or coupling reagents like EDCI/HOBt) and (2) reaction with benzyl carbamate under mild basic conditions (e.g., NaHCO₃ in THF). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products. Electrochemical methods, such as those used for similar carbamates (e.g., Hofmann rearrangement mediated by NaBr ), may also be adapted for efficient synthesis.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the carbamate linkage and 4-phenylbutanoyl group. Key features include a singlet for the benzyl CH₂ (δ ~5.1 ppm) and carbonyl signals (C=O at ~155 ppm for carbamate, ~170 ppm for the butanoyl group) .
- IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretches) validate functional groups.
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal analysis can reveal hydrogen-bonding patterns, as seen in analogous carbamates with layered N—H⋯N interactions .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Stability tests via HPLC every 3–6 months are advised. For short-term use, refrigeration (4°C) with desiccants is acceptable. Shipping with blue ice is recommended to avoid thermal degradation .
Advanced Research Questions
Q. How does the 4-phenylbutanoyl moiety influence reactivity and biological interactions compared to other acyl groups?
- Methodological Answer: The 4-phenylbutanoyl group enhances lipophilicity (logP ~3.5), improving membrane permeability (e.g., Caco-2 assays). Compared to shorter-chain analogs (e.g., acetyl), its extended alkyl chain may increase binding affinity to hydrophobic enzyme pockets. Competitive inhibition assays with truncated analogs (e.g., benzyl carbamates lacking the phenylbutanoyl group) can isolate its contribution to activity .
Q. In enzyme inhibition studies, what strategies elucidate the binding mode of this compound?
- Methodological Answer:
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Pre-incubate the enzyme with the compound to assess time-dependent inhibition, indicative of covalent binding .
- Molecular Docking: Employ software like Schrödinger Suite to model interactions. Flexible docking (e.g., Prime’s induced-fit module) accounts for protein conformational changes upon ligand binding .
- Site-Directed Mutagenesis: Replace nucleophilic residues (e.g., serine, cysteine) in the enzyme active site to confirm covalent adduct formation .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer:
- Purity Validation: Ensure ≥95% purity via HPLC and mass spectrometry. Impurities from synthesis (e.g., unreacted starting materials) may skew results .
- Assay Standardization: Use consistent buffer conditions (pH, ionic strength) and cell lines. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
- Structural Analog Comparison: Test derivatives (e.g., 4-bromophenyl or fluorobenzyl analogs) to identify substituent-specific effects .
Q. What computational methods predict pharmacokinetic properties, and how are they validated?
- Methodological Answer:
- ADME Prediction: Tools like SwissADME estimate solubility, permeability, and CYP450 interactions. The 4-phenylbutanoyl group likely reduces aqueous solubility but enhances metabolic stability .
- Validation: Compare in silico predictions with in vitro assays (e.g., Caco-2 for permeability, microsomal stability tests). For example, high computed logP values should correlate with increased cellular uptake in fluorescence-based uptake assays .
Q. What purification protocols are optimal post-synthesis?
- Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
- Recrystallization: Dissolve crude product in hot ethanol and cool slowly to isolate crystalline product. Confirm purity via melting point (compare with literature values for analogs, e.g., 106–109°C for benzyl (4-bromophenyl)carbamate ).
Properties
CAS No. |
197173-15-2 |
---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
benzyl N-(4-phenylbutanoyl)carbamate |
InChI |
InChI=1S/C18H19NO3/c20-17(13-7-12-15-8-3-1-4-9-15)19-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20,21) |
InChI Key |
NUJGOFQEKROAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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